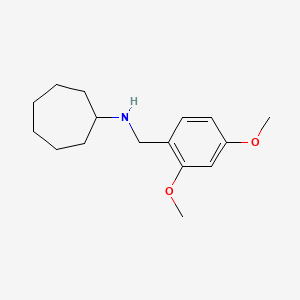
6-bromo-2-phenyl-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-phenyl-4-quinolinecarbohydrazide (BPQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that contains a quinoline ring system and a hydrazide functional group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-bromo-2-phenyl-4-quinolinecarbohydrazide involves the inhibition of various cellular processes such as DNA synthesis and protein synthesis. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant anti-angiogenic activity, which can prevent the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit significant anti-tumor activity. However, one limitation of 6-bromo-2-phenyl-4-quinolinecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity against normal cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-2-phenyl-4-quinolinecarbohydrazide. One potential direction is the development of 6-bromo-2-phenyl-4-quinolinecarbohydrazide derivatives that exhibit improved solubility and reduced cytotoxicity. Another potential direction is the study of the synergistic effects of 6-bromo-2-phenyl-4-quinolinecarbohydrazide with other anti-tumor agents. Additionally, the study of the molecular mechanisms underlying the anti-tumor activity of 6-bromo-2-phenyl-4-quinolinecarbohydrazide can provide insights into the development of new anti-cancer therapies.
Synthesemethoden
6-bromo-2-phenyl-4-quinolinecarbohydrazide can be synthesized using different methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields 6-bromo-2-phenyl-4-quinolinecarbohydrazide as a yellow solid. Other methods involve the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine sulfate or hydrazine monohydrate in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant antibacterial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-6-7-14-12(8-11)13(16(21)20-18)9-15(19-14)10-4-2-1-3-5-10/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLUJKIZDGUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylquinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)


![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)
